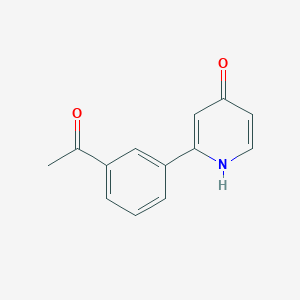
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95%
Übersicht
Beschreibung
4-(3-Cyano-2-fluorophenyl)nicotinic acid (4-CNFA) is an organic compound used in scientific research and laboratory experiments. It is a derivative of nicotinic acid, which is a naturally occurring metabolite of vitamin B3 and is found in many food sources. 4-CNFA is a white crystalline solid with a melting point of 167-168°C. It is soluble in water and slightly soluble in ethanol. It is a versatile compound that has many applications in the scientific research field.
Wissenschaftliche Forschungsanwendungen
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% derivatives, which can be used for drug discovery and development. It is also used in the synthesis of fluorescent probes for imaging and sensing applications. 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has been used in the study of various biological processes, such as enzyme-catalyzed reactions, signal transduction pathways, and protein-protein interactions.
Wirkmechanismus
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals. By inhibiting AChE, 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% increases the levels of acetylcholine in the body, which can lead to increased nerve signal transmission.
Biochemical and Physiological Effects
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to increased nerve signal transmission. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, it has been shown to have anticonvulsant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time. One of the main disadvantages of 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% is its toxicity. It can be toxic to humans and animals if ingested or inhaled, so it should be handled with care.
Zukünftige Richtungen
There are several possible future directions for 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% research. One of the most promising areas of research is its potential use as a therapeutic drug. 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% has already been shown to have a number of beneficial effects, such as increasing the levels of acetylcholine in the body and having antioxidant and anti-inflammatory effects. Further research into its potential therapeutic applications could lead to the development of new and effective treatments for a variety of diseases. Other potential future directions include the development of new fluorescent probes for imaging and sensing applications, as well as the use of 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% in the synthesis of new compounds for drug discovery and development.
Synthesemethoden
4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% can be synthesized by a number of different methods. One of the most commonly used methods involves the reaction of 3-cyano-2-fluorobenzaldehyde with sodium hydroxide in an aqueous solution. This reaction produces 4-(3-Cyano-2-fluorophenyl)nicotinic acid, 95% as a white solid, which can then be purified by crystallization. Other methods of synthesis include the reaction of 3-cyano-2-fluoroethanol with sodium hydroxide and the reaction of 3-cyano-2-fluorobenzonitrile with sodium hydroxide.
Eigenschaften
IUPAC Name |
4-(3-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-12-8(6-15)2-1-3-10(12)9-4-5-16-7-11(9)13(17)18/h1-5,7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVZGEDYCNWUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=NC=C2)C(=O)O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692534 | |
| Record name | 4-(3-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-10-0 | |
| Record name | 3-Pyridinecarboxylic acid, 4-(3-cyano-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261962-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















